molecular formula C13H23NO3 B13167905 Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate

Cat. No.: B13167905
M. Wt: 241.33 g/mol
InChI Key: PAVDXWNGZPPBKG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 3-oxobutyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its oxobutyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-(3-oxobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)7-8-11-6-5-9-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3

InChI Key

PAVDXWNGZPPBKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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